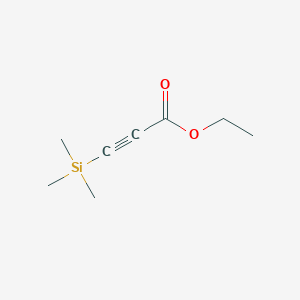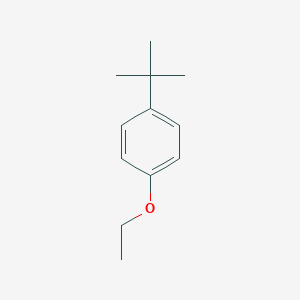
p-tert-Butylphenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-tert-Butylphenetole, also known as 4-tert-butylphenetole, is an organic compound with the molecular formula C12H18O. It is a colorless liquid with a pleasant odor and is widely used in the fragrance industry. P-tert-Butylphenetole is a versatile compound that has been extensively studied for its various applications in scientific research.
Wirkmechanismus
P-tert-butylphenetole is a phenolic compound that can undergo oxidative metabolism by cytochrome P450 enzymes. The metabolites of p-tert-butylphenetole can bind to various cellular targets and exert biological effects. The mechanism of action of p-tert-butylphenetole is complex and involves multiple pathways and targets.
Biochemische Und Physiologische Effekte
P-tert-butylphenetole has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. P-tert-butylphenetole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
P-tert-butylphenetole is a useful model compound for studying the metabolism and toxicity of phenolic compounds. It is readily available and can be synthesized in large quantities. However, p-tert-butylphenetole has limitations in terms of its solubility and stability in biological systems. It can also undergo non-specific binding to cellular components, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of p-tert-butylphenetole. One direction is to investigate the metabolism and toxicity of p-tert-butylphenetole in vivo using animal models. Another direction is to study the transport and metabolism of p-tert-butylphenetole in human cells and tissues. Additionally, the development of novel analytical methods for the detection and quantification of p-tert-butylphenetole in biological samples could facilitate its use as a biomarker for exposure to phenolic compounds.
Synthesemethoden
P-tert-butylphenetole can be synthesized by the reaction of p-tert-butylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields p-tert-butylphenetole as the main product.
Wissenschaftliche Forschungsanwendungen
P-tert-butylphenetole has been widely used in scientific research as a model compound for studying the metabolism and toxicity of phenolic compounds. It has been used as a substrate for cytochrome P450 enzymes and has been shown to undergo oxidative metabolism in vitro. P-tert-butylphenetole has also been used as a probe for studying the transport and metabolism of phenolic compounds in various biological systems.
Eigenschaften
CAS-Nummer |
17269-94-2 |
|---|---|
Produktname |
p-tert-Butylphenetole |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Andere CAS-Nummern |
17269-94-2 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



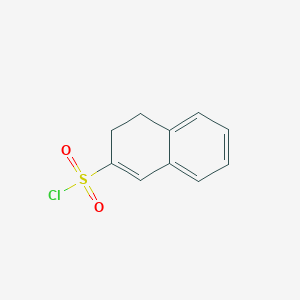
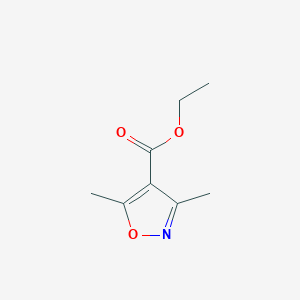
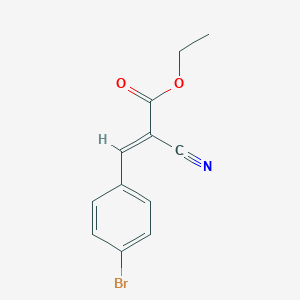
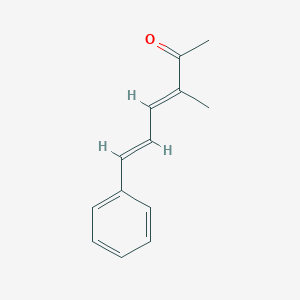
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
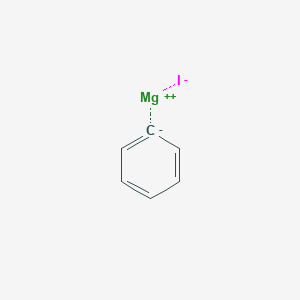
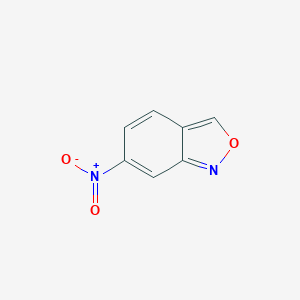
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
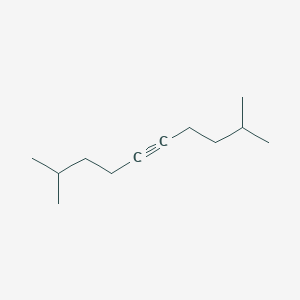
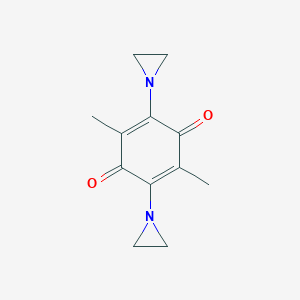
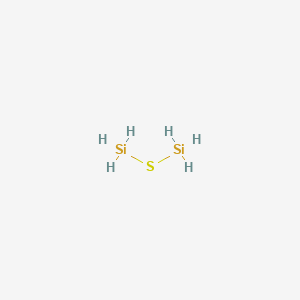
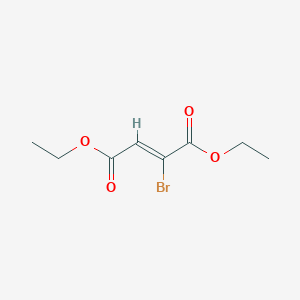
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
